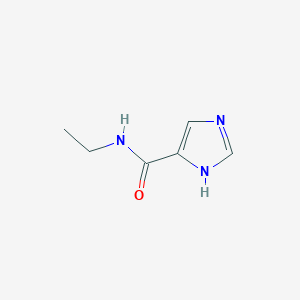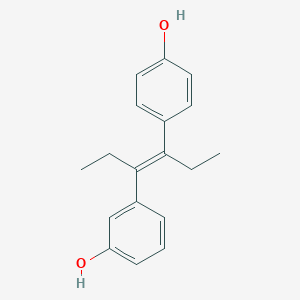![molecular formula C10H13NO B144016 1-[3-(Ethylamino)phenyl]ethanone CAS No. 134812-13-8](/img/structure/B144016.png)
1-[3-(Ethylamino)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Ethylamino)phenyl]ethanone, also known as Ethylphenidate, is a synthetic stimulant drug that is structurally similar to methylphenidate (Ritalin). It is commonly used as a research chemical and has been found to have potential applications in the field of neuroscience and pharmacology.
Mechanism Of Action
1-[3-(Ethylamino)phenyl]ethanone acts as a dopamine and norepinephrine reuptake inhibitor, similar to methylphenidate. It increases the levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and motivation.
Biochemical And Physiological Effects
1-[3-(Ethylamino)phenyl]ethanone has been found to have similar effects to methylphenidate, including increased heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and motivation.
Advantages And Limitations For Lab Experiments
1-[3-(Ethylamino)phenyl]ethanone has several advantages for lab experiments, including its availability, affordability, and ease of synthesis. However, it also has limitations, including its potential for abuse and lack of long-term safety data.
Future Directions
There are several future directions for research on 1-[3-(Ethylamino)phenyl]ethanone, including investigating its effects on other neurotransmitter systems, such as serotonin and gamma-aminobutyric acid (GABA). It could also be used to study the effects of stimulants on cognitive performance and behavior in different populations, such as individuals with attention deficit hyperactivity disorder (ADHD) or substance use disorders. Additionally, further research could be done to investigate the long-term safety and potential for abuse of 1-[3-(Ethylamino)phenyl]ethanone.
Synthesis Methods
1-[3-(Ethylamino)phenyl]ethanone can be synthesized through a multi-step process starting with the reaction of 3-bromopropiophenone with ethylamine to form 1-(3-bromo-phenyl)-propan-1-one. This intermediate is then reacted with zinc and acetic acid to form the final product, 1-[3-(Ethylamino)phenyl]ethanone.
Scientific Research Applications
1-[3-(Ethylamino)phenyl]ethanone has been found to have potential applications in the field of neuroscience and pharmacology. It has been used in research studies to investigate its effects on dopamine and norepinephrine transporters, which are involved in the regulation of mood, attention, and motivation. It has also been used to study the effects of stimulants on the brain and behavior.
properties
CAS RN |
134812-13-8 |
|---|---|
Product Name |
1-[3-(Ethylamino)phenyl]ethanone |
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-[3-(ethylamino)phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-11-10-6-4-5-9(7-10)8(2)12/h4-7,11H,3H2,1-2H3 |
InChI Key |
YWBGBYNNEZUEPI-UHFFFAOYSA-N |
SMILES |
CCNC1=CC=CC(=C1)C(=O)C |
Canonical SMILES |
CCNC1=CC=CC(=C1)C(=O)C |
synonyms |
Ethanone, 1-[3-(ethylamino)phenyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



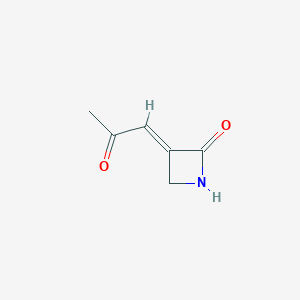


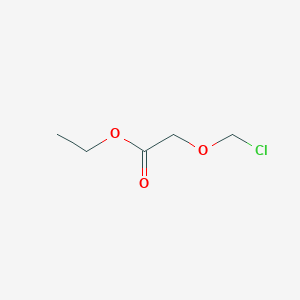
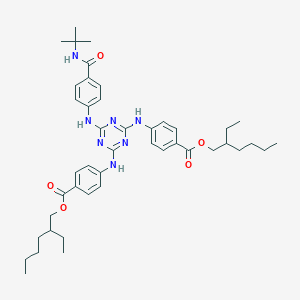
![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)
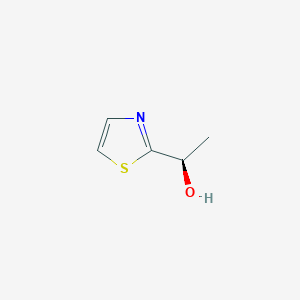
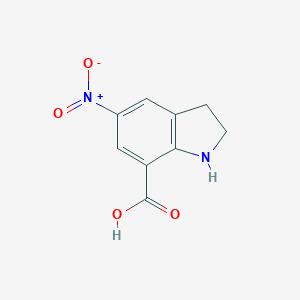
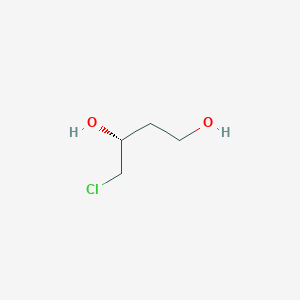
![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)


